Methyl 6-formylnicotinate

Description

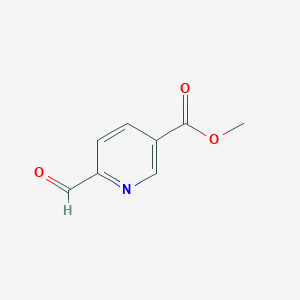

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-formylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOWIADSJYMJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342968 | |

| Record name | Methyl 6-formylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10165-86-3 | |

| Record name | Methyl 6-formylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-formylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 6-Formylnicotinate via Oxidation of Methyl 6-Hydroxymethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and efficient method for the synthesis of methyl 6-formylnicotinate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the selective oxidation of methyl 6-hydroxymethylnicotinate. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Core Synthesis Reaction

The synthesis of this compound is achieved through the oxidation of the primary alcohol group of methyl 6-hydroxymethylnicotinate. A widely used and effective oxidizing agent for this transformation is manganese dioxide (MnO₂). This reagent is favored for its selectivity in oxidizing allylic and benzylic alcohols, and in this case, the hydroxymethyl group on the pyridine ring, with a typically high yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from methyl 6-hydroxymethylnicotinate using manganese dioxide.

| Parameter | Value |

| Starting Material | Methyl 6-hydroxymethylnicotinate |

| Reagent | Manganese Dioxide (MnO₂) |

| Solvent | Dichloromethane (DCM) |

| Reactant Molar Ratio | 1 : 10.05 (Methyl 6-hydroxymethylnicotinate : MnO₂) |

| Reaction Temperature | 20°C |

| Reaction Time | 4 hours |

| Product Yield | 97% |

| Purification Method | Silica Gel Column Chromatography |

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials:

-

Methyl 6-hydroxymethylnicotinate (7 g, 37 mmol)

-

Manganese dioxide (32.3 g, 372 mmol)

-

Dichloromethane (200 mL)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A mixture of methyl 6-hydroxymethylnicotinate (7 g, 37 mmol) and manganese dioxide (32.3 g, 372 mmol) in dichloromethane (200 mL) was stirred in a suitable reaction vessel.[1][2]

-

The reaction was allowed to proceed for 4 hours at a constant temperature of 20°C.[1][2]

-

Upon completion of the reaction, the mixture was filtered to remove the solid manganese dioxide.[1][2]

-

The filtrate was then concentrated under reduced pressure to remove the dichloromethane.[1][2]

-

The resulting residue was purified by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (5/1) to yield the final product.[1][2]

-

The purified product was obtained as this compound (6 g, 97% yield).[1][2]

Product Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, such as mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

"Methyl 6-formylnicotinate" CAS number and molecular weight

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-formylnicotinate, a pyridine derivative of significant interest, serves as a key intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its application in drug development, particularly as a precursor for D-amino acid oxidase (DAAO) inhibitors. The document includes tabulated quantitative data, spectroscopic information, and a detailed visualization of a relevant biological signaling pathway to support advanced research and development activities.

Core Compound Properties

This compound, with the CAS number 10165-86-3, is a solid at room temperature.[1] Its molecular formula is C₈H₇NO₃, corresponding to a molecular weight of 165.15 g/mol .[2][3][4]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 10165-86-3 | [3][4][5] |

| Molecular Formula | C₈H₇NO₃ | [2][3][4] |

| Molecular Weight | 165.15 g/mol | [2][3][4] |

| Melting Point | 115-123 °C | [5] |

| Boiling Point | 272.9 °C at 760 mmHg | |

| Density | 1.249 g/cm³ | |

| Water Solubility (Predicted) | 7.36 mg/ml | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of Methyl 6-(hydroxymethyl)nicotinate.

Synthesis of this compound

Reaction Scheme:

References

A Technical Guide to Methyl 6-formylnicotinate for Researchers

This guide provides an in-depth overview of Methyl 6-formylnicotinate, a key pyridine derivative intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis. This compound serves as a critical building block in the creation of a variety of complex organic molecules, including pharmaceutical intermediates.[1]

Chemical Identity

-

IUPAC Name: methyl 6-formylpyridine-3-carboxylate[]

-

Common Name: this compound

-

Synonyms: 6-formyl-3-pyridinecarboxylic acid methyl ester, methyl 6-formylpyridine-3-carboxylate[][3]

-

CAS Number: 10165-86-3

Physicochemical Properties

The properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₃ | [][3][4][5][6] |

| Molecular Weight | 165.15 g/mol | [][3][4][5][6] |

| Appearance | Solid | [4] |

| Melting Point | 118-120 °C | [7] |

| Boiling Point | 272.9 °C at 760 mmHg | [] |

| Density | 1.249 g/cm³ | [] |

| InChI Key | BZOWIADSJYMJJJ-UHFFFAOYSA-N | [][4][5][7] |

| SMILES | COC(=O)C1=CN=C(C=C1)C=O | [][4] |

| Storage Conditions | Inert atmosphere, 2-8 °C or -20°C, sealed storage | [][3] |

Experimental Protocol: Synthesis

This compound can be synthesized via the oxidation of methyl 6-hydroxymethylnicotinate. The following protocol provides a general procedure for this conversion.[8][9]

Objective: To synthesize this compound from Methyl 6-hydroxymethylnicotinate.

Materials:

-

Methyl 6-hydroxymethylnicotinate (7 g, 37 mmol)

-

Manganese dioxide (MnO₂) (32.3 g, 372 mmol)

-

Dichloromethane (CH₂Cl₂) (200 mL)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A mixture of methyl 6-hydroxymethylnicotinate (7 g, 37 mmol) and manganese dioxide (32.3 g, 372 mmol) is prepared in dichloromethane (200 mL).[8][9]

-

Upon completion, the reaction mixture is filtered to remove the solid manganese dioxide.[8][9]

-

The resulting residue is purified by silica gel column chromatography, using a solvent system of petroleum ether/ethyl acetate (5/1 ratio).[8][9]

-

The final product, this compound, is collected. The reported yield for this procedure is approximately 97%.[8]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CAS: 10165-86-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 10165-86-3 [sigmaaldrich.com]

- 8. This compound | 10165-86-3 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-formylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 6-formylnicotinate (CAS: 10165-86-3). A thorough review of scientific literature and chemical databases reveals a notable scarcity of quantitative data for this specific compound. However, by examining data from the closely related compound, Methyl 6-methylnicotinate, and employing established analytical methodologies, this guide offers a framework for researchers to assess its physicochemical properties.

Physicochemical Properties of this compound

This compound is a pyridine derivative with the following chemical properties:

| Property | Value | Reference |

| CAS Number | 10165-86-3 | [1][2] |

| Molecular Formula | C₈H₇NO₃ | [2][3] |

| Molecular Weight | 165.15 g/mol | [2][3] |

| Physical Form | Solid |

Solubility Data

Table 1: Solubility of Methyl 6-methylnicotinate

| Solvent | Solvent Class | Reported Solubility |

| Methanol | Polar Protic | Soluble / Slightly Soluble |

| Chloroform | Chlorinated | Slightly Soluble |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble |

| Water | Aqueous | 0.495 mg/mL |

Note: The term "slightly soluble" is a qualitative descriptor and can vary between sources.[4]

Stability Data

Specific stability data for this compound is not extensively documented. However, insights can be drawn from studies on similar structures like methyl nicotinate. For instance, methyl nicotinate in an aqueous solution stored at 4°C has been observed to degrade into nicotinic acid at a slow rate of approximately 0.5% per year.[5][6]

Table 2: Factors Influencing Stability of Related Methyl Nicotinate Esters

| Factor | Influence on Stability | Recommendations for this compound |

| pH | Hydrolysis is catalyzed by both acidic and, more significantly, alkaline conditions. Esters are generally most stable at a slightly acidic pH. | Maintain solutions in a slightly acidic pH range (e.g., pH 4-6) using a suitable buffer system. Avoid strongly acidic or basic conditions.[6] |

| Temperature | Increased temperature accelerates the rate of hydrolysis. | Store aqueous solutions at refrigerated temperatures (2-8°C). For long-term storage, consider -20°C.[6] |

| Catalysts | Enzymes such as esterases can significantly increase the rate of ester cleavage. | Work in sterile conditions to prevent microbial contamination that could introduce esterases.[6] |

Experimental Protocols

To address the lack of specific data for this compound, the following detailed experimental protocols are provided.

4.1. Protocol for Solubility Determination (Isothermal Saturation Method)

The isothermal saturation (or shake-flask) method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Principle: An excess of the solid solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.[4]

Materials:

-

This compound

-

High-purity solvents (e.g., water, methanol, ethanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge and/or filters (e.g., 0.22 µm syringe filters)

-

Validated analytical instrument (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Dilute an aliquot of the saturated solution to a concentration within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a validated analytical method such as HPLC-UV.[4]

-

-

Calculation: Calculate the solubility, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.[4]

4.2. Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under various stress conditions.

Principle: The compound is subjected to conditions more severe than accelerated storage to induce degradation. The extent of degradation and the formation of byproducts are monitored over time using a stability-indicating analytical method.

Materials:

-

This compound

-

High-purity water (HPLC grade)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Appropriate buffer salts

-

HPLC system with a UV detector

-

C18 HPLC column

-

Methanol or acetonitrile (HPLC grade)

-

Temperature and humidity controlled chambers

-

Photostability chamber

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Stress Conditions: Aliquot the stock solution and subject it to various stress conditions, including:

-

Acidic Hydrolysis: Adjust the pH to an acidic range (e.g., pH 1-2 with HCl) and heat.

-

Alkaline Hydrolysis: Adjust the pH to a basic range (e.g., pH 12-13 with NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid or solution to elevated temperatures.

-

Photodegradation: Expose the solid or solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated, stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of remaining this compound and any major degradation products.

Mandatory Visualizations

Diagram 1: Workflow for Solubility Determination

Workflow for solubility determination via the isothermal saturation method.

Diagram 2: Forced Degradation Study Workflow

Workflow for conducting a forced degradation study.

References

Spectroscopic Profile of Methyl 6-formylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-formylnicotinate (CAS No: 10165-86-3), a pyridine derivative with significant applications as an intermediate in the synthesis of pharmaceutical compounds. This document details its characteristic Mass Spectrometry (MS) data and provides predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on established spectroscopic principles. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The structural elucidation of this compound, a compound with the molecular formula C₈H₇NO₃, relies on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z | Interpretation |

| Electrospray Ionization (ESI) | Positive | 166.2 | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The predicted data in Chloroform-d (CDCl₃) is summarized below.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~9.2 - 9.4 | Doublet (d) | 1H | H-2 (Pyridine ring) |

| ~8.4 - 8.6 | Doublet of doublets (dd) | 1H | H-4 (Pyridine ring) |

| ~7.8 - 8.0 | Doublet (d) | 1H | H-5 (Pyridine ring) |

| ~3.9 - 4.1 | Singlet (s) | 3H | Ester methyl (-OCH₃) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~192 - 194 | Aldehyde Carbonyl (C=O) |

| ~164 - 166 | Ester Carbonyl (C=O) |

| ~155 - 157 | C-6 (Pyridine ring) |

| ~152 - 154 | C-2 (Pyridine ring) |

| ~138 - 140 | C-4 (Pyridine ring) |

| ~128 - 130 | C-3 (Pyridine ring) |

| ~120 - 122 | C-5 (Pyridine ring) |

| ~52 - 54 | Ester methyl (-OCH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of IR radiation. The following table lists the expected characteristic absorption bands for this compound.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (methyl) |

| ~2850 - 2750 | Medium, sharp | Aldehyde C-H Stretch |

| ~1720 - 1740 | Strong | Ester C=O Stretch |

| ~1690 - 1710 | Strong | Aldehyde C=O Stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C and C=N Stretch |

| ~1300 - 1100 | Strong | C-O Stretch (ester) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution and lineshape.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

-

Process the acquired data similarly to the ¹H spectrum.

-

Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (using ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation (for LC-MS):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.

-

-

Data Acquisition:

-

The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

The Versatile Reactivity of the Formyl Group in Methyl 6-Formylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-formylnicotinate is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with both an electron-withdrawing methyl ester and a reactive formyl group, makes it a versatile precursor for the synthesis of a wide array of complex molecules and pharmaceutical intermediates. The formyl (aldehyde) group, in particular, serves as a synthetic linchpin, enabling a variety of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and its position on the pyridine ring influences its reactivity, making it a key handle for molecular elaboration.

This technical guide provides an in-depth exploration of the reactivity of the formyl group in this compound. It covers key transformations including oxidation, reduction, and various condensation reactions, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to support synthetic design and application in drug discovery and development.

Core Reactivity of the Formyl Group

The formyl group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In this compound, the presence of the electron-withdrawing pyridine ring and the methyl ester group further enhances the electrophilicity of the formyl carbon, making it highly reactive towards a range of nucleophiles. This inherent reactivity is harnessed in several key synthetic transformations.

Oxidation of the Formyl Group

The oxidation of the formyl group in this compound to a carboxylic acid provides pyridine-2,5-dicarboxylic acid monomethyl ester, a valuable intermediate for the synthesis of ligands, polymers, and pharmacologically active molecules. This transformation is typically achieved using strong oxidizing agents.

A related industrial process involves the oxidation of the more accessible 2-methyl-5-ethylpyridine with nitric acid to produce 6-methylnicotinic acid, which can then be esterified.[1][2] While not a direct oxidation of the formyl group, this highlights the industrial relevance of accessing the corresponding carboxylic acid.

Table 1: Representative Oxidation Reaction

| Reactant | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 6-hydroxymethylnicotinate | Manganese Dioxide | This compound | 97% | [3][4] |

| 2-Methyl-5-ethylpyridine | Nitric Acid | 6-Methylnicotinic Acid | 51% | [1] |

Note: The first entry is the synthesis of the title compound, illustrating a common oxidation of the corresponding alcohol. The second entry shows a related industrial oxidation to the acid.

Experimental Protocol: Oxidation of Methyl 6-hydroxymethylnicotinate to this compound

This protocol describes the synthesis of the title compound, which is the reverse of the reduction but a key related oxidation.

-

Materials: Methyl 6-hydroxymethylnicotinate, Manganese dioxide (activated), Dichloromethane (DCM).

-

Procedure:

-

A mixture of methyl 6-hydroxymethylnicotinate (7 g, 37 mmol) and manganese dioxide (32.3 g, 372 mmol) in dichloromethane (200 mL) is prepared in a round-bottom flask.[3][4]

-

The suspension is stirred vigorously at 20°C for 4 hours.[3][4]

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 5/1) to yield this compound.[3][4]

-

Reduction of the Formyl Group

The reduction of the formyl group to a primary alcohol (a hydroxymethyl group) is a fundamental transformation that yields methyl 6-(hydroxymethyl)nicotinate. This product is a useful intermediate for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.[5] Common reducing agents like sodium borohydride are effective for this purpose.

Table 2: Representative Reduction Reaction

| Reactant | Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol/THF | Methyl 6-(hydroxymethyl)nicotinate | High (Typical) | [6] (Adapted) |

| Methyl 6-methylnicotinate | Sodium Borohydride (NaBH₄) | THF/Methanol | (6-methylpyridin-3-yl)methanol | Not specified |[6] |

Experimental Protocol: Reduction using Sodium Borohydride

This is an adapted protocol for the reduction of the formyl group.

-

Materials: this compound, Sodium borohydride (NaBH₄), Tetrahydrofuran (THF), Methanol, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.[6]

-

Cool the solution in an ice bath and add sodium borohydride (1.5 - 2.0 eq) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring progress by TLC.

-

After completion, carefully add water to quench the excess NaBH₄.[6]

-

Remove the organic solvents under reduced pressure.[6]

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by chromatography if necessary.[6]

-

Condensation Reactions

The formyl group is an excellent electrophile for carbon-carbon and carbon-nitrogen bond-forming condensation reactions. These reactions are pivotal for building molecular complexity.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst.[7][8] This reaction is a powerful method for forming α,β-unsaturated systems.[9]

Caption: Workflow for the Knoevenagel Condensation.

Table 3: Knoevenagel Condensation Conditions & Yields

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Boric Acid | Ethanol | 80°C | Good to Excellent | [9] |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Not specified | Not specified |[7] |

Experimental Protocol: Knoevenagel Condensation

This is a general protocol that can be adapted for this compound.

-

Materials: this compound, Active methylene compound (e.g., malononitrile, 1.1 eq), Piperidine (catalytic amount), Ethanol.

-

Procedure:

-

Dissolve this compound (1.0 eq) and the active methylene compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

-

Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[10][11] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent).[12] The nature of the ylide (stabilized or non-stabilized) can influence the stereochemistry (E/Z) of the resulting alkene.[13]

Caption: General workflow for the Wittig Reaction.

Table 4: Wittig Reaction Overview

| Carbonyl | Wittig Reagent Type | Key Feature | Typical Product | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Non-stabilized (R=alkyl) | Highly reactive | (Z)-alkene (major) | [13] |

| Aldehyde/Ketone | Stabilized (R=EWG) | Less reactive | (E)-alkene (major) |[13] |

Experimental Protocol: Wittig Reaction

This is a general protocol for olefination.

-

Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), this compound.

-

Procedure (Ylide formation and reaction):

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere in a flame-dried flask.

-

Cool the suspension to 0°C and add n-BuLi (1.05 eq) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the ylide solution back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to separate the alkene product from triphenylphosphine oxide.

-

Reductive Amination

Reductive amination is a powerful and widely used method to form C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[14] This one-pot procedure involves the reaction of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent that is selective for the imine over the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[15][16]

Caption: Pathway of a one-pot reductive amination reaction.

Table 5: Common Reagents for Reductive Amination

| Reducing Agent | Key Features | pH Condition | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Effective but toxic (cyanide). Reduces imines faster than aldehydes. | Mildly acidic | [15] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder, less toxic, and very common. Does not require pH control. | Neutral/Mildly acidic | [15] |

| Decaborane (B₁₀H₁₄) | Simple and efficient for converting aldehydes to amines in methanol. | Neutral |[16] |

Experimental Protocol: Reductive Amination

This protocol uses the common and less toxic sodium triacetoxyborohydride.

-

Materials: this compound, Amine (primary or secondary, 1.1 eq), Dichloroethane (DCE) or Tetrahydrofuran (THF), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Acetic acid (optional, catalytic).

-

Procedure:

-

To a solution of this compound (1.0 eq) and the amine (1.1 eq) in DCE, add a catalytic amount of acetic acid (optional, can accelerate imine formation).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired amine.

-

Conclusion

The formyl group of this compound is a versatile functional handle that provides access to a rich variety of molecular architectures. Through straightforward oxidation, reduction, and condensation reactions, this readily available starting material can be elaborated into more complex structures containing carboxylic acids, alcohols, alkenes, and substituted amines. The protocols and data presented in this guide serve as a foundational resource for chemists in pharmaceutical and materials science, facilitating the strategic design and synthesis of novel compounds built upon the methyl nicotinate scaffold. The reliability of these transformations underscores the value of this compound as a key building block in modern organic synthesis.

References

- 1. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 2. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 3. This compound | 10165-86-3 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Methyl 6-formylnicotinate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 6-formylnicotinate, a pyridine derivative featuring both an ester and an aldehyde functional group, stands as a pivotal intermediate in the landscape of organic synthesis. Its unique structural arrangement offers a gateway to a diverse array of complex molecular architectures, particularly in the realm of heterocyclic chemistry and medicinal drug discovery. This technical guide delineates the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging its synthetic potential.

Core Synthetic Applications

This compound serves as a versatile precursor for a variety of crucial organic transformations, including Wittig reactions, reductive aminations, and Knoevenagel condensations. These reactions enable the construction of novel carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of elaborate molecular scaffolds.

Wittig Reaction: Alkene Synthesis

The aldehyde functionality of this compound readily participates in Wittig reactions, allowing for the stereoselective formation of alkenes. This transformation is particularly valuable for extending the carbon framework and introducing vinyl functionalities, which can be further elaborated.

Experimental Protocol: Synthesis of Methyl 6-(2-ethoxy-2-oxoethyl)nicotinate

A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is treated with (carbethoxymethylene)triphenylphosphorane (1.1 eq) at room temperature. The reaction mixture is stirred for 12-24 hours, during which the formation of the alkene product can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired methyl 6-(2-ethoxy-2-oxoethyl)nicotinate.

| Reactant | Molar Ratio | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| This compound | 1.0 | THF | 12-24 | 25 | 85-95 |

| (Carboxymethylene)triphenylphosphorane | 1.1 |

Reaction Workflow:

Caption: Wittig olefination of this compound.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

The formyl group of this compound is an excellent electrophile for reductive amination reactions, providing a direct route to a wide range of secondary and tertiary amines. This one-pot procedure is highly efficient and tolerates a variety of functional groups.[1]

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, is added a reducing agent like sodium triacetoxyborohydride (1.5 eq).[2] The reaction mixture is stirred at room temperature for 4-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by chromatography.

| Amine | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Primary Amine (e.g., Benzylamine) | Sodium Triacetoxyborohydride | DCE | 4-12 | 25 | 80-90 |

| Secondary Amine (e.g., Morpholine) | Sodium Triacetoxyborohydride | DCE | 12-24 | 25 | 75-85 |

Reaction Workflow:

Caption: Reductive amination of this compound.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

This compound undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst to yield α,β-unsaturated products. This reaction is fundamental for the synthesis of various functionalized alkenes and serves as a key step in the construction of more complex heterocyclic systems.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A mixture of this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine in ethanol is refluxed for 2-4 hours.[3] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired condensation product.

| Active Methylene Compound | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | 2-4 | Reflux | 90-98 |

| Ethyl Cyanoacetate | Piperidine | Ethanol | 4-6 | Reflux | 85-95 |

Reaction Workflow:

Caption: Knoevenagel condensation of this compound.

Applications in the Synthesis of Fused Heterocycles

The reactivity of both the formyl and ester groups, often in concert with the pyridine nitrogen, makes this compound an exceptional starting material for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis provides a straightforward method for constructing the quinoline ring system.[4] While a direct reaction with this compound is not a classic Friedländer annulation, its derivatives, where the formyl group is adjacent to an amino group on the pyridine ring, can undergo this cyclization with a carbonyl compound containing an α-methylene group. Alternatively, the Knoevenagel product of this compound can be a precursor to quinoline derivatives.

Conceptual Workflow for Quinoline Synthesis:

Caption: Conceptual pathway to quinolines.

Synthesis of Pyridopyrimidines

Pyridopyrimidines are a class of fused heterocycles with significant pharmacological interest.[5][6] The aldehyde functionality of this compound can be utilized in multi-step sequences to construct the pyrimidine ring onto the existing pyridine scaffold. This often involves initial condensation with a suitable nitrogen-containing nucleophile followed by cyclization.

Conceptual Workflow for Pyridopyrimidine Synthesis:

Caption: Conceptual pathway to pyridopyrimidines.

Medicinal Chemistry Applications: Enzyme Inhibition

Derivatives of this compound have emerged as promising scaffolds for the development of enzyme inhibitors, targeting a range of diseases from central nervous system disorders to cancer.

D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DASPO) Inhibition

Derivatives of pyridine carboxylic acids have shown inhibitory activity against D-amino acid oxidase (DAAO) and D-aspartate oxidase (DASPO). These enzymes are involved in the metabolism of D-amino acids, which act as neurotransmitters in the brain. Inhibition of these enzymes can modulate neuronal activity and holds therapeutic potential for treating neurological and psychiatric disorders.

Signaling Pathway:

Caption: Inhibition of DAAO/DASPO by pyridine derivatives.

Telomerase Inhibition

Certain pyridine derivatives have been investigated as telomerase inhibitors.[7] Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibiting telomerase is therefore a promising strategy for cancer therapy.

Signaling Pathway:

Caption: Inhibition of Telomerase by pyridine derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a rich diversity of molecular structures, including alkenes, amines, and complex fused heterocyclic systems. The derivatives of this compound have demonstrated significant potential in medicinal chemistry as enzyme inhibitors, highlighting the importance of this scaffold in the development of novel therapeutic agents. The experimental protocols and workflows presented in this guide offer a solid foundation for researchers to explore and exploit the full synthetic potential of this remarkable compound.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 6-Formylnicotinate: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-formylnicotinate (CAS No. 10165-86-3) is a valuable and versatile building block in the field of organic and medicinal chemistry.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both an electron-withdrawing methyl ester and a reactive aldehyde group, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. These resulting heterocyclic structures are of significant interest as they form the core of many biologically active molecules and are prevalent in numerous pharmaceutical agents. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the construction of various heterocyclic systems. Detailed experimental protocols and relevant data are presented to facilitate its use in research and drug discovery.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products. The following table summarizes key data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₃ | [2] |

| Molecular Weight | 165.15 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 10165-86-3 | [3] |

| SMILES | COC(=O)c1ccc(C=O)nc1 | [2] |

| InChI Key | BZOWIADSJYMJJJ-UHFFFAOYSA-N | [2] |

| Mass Spectrum | MS-ESI (m/z): 166.2 ([M + H]⁺) | [3] |

Synthesis of this compound

This compound is commonly synthesized by the oxidation of methyl 6-(hydroxymethyl)nicotinate. A widely used and efficient method employs manganese dioxide (MnO₂) as the oxidizing agent.

Experimental Protocol: Oxidation of Methyl 6-(hydroxymethyl)nicotinate

Reaction Scheme:

Caption: Oxidation of Methyl 6-(hydroxymethyl)nicotinate.

Procedure: [3]

A mixture of methyl 6-(hydroxymethyl)nicotinate (7 g, 37 mmol) and manganese dioxide (32.3 g, 372 mmol) in dichloromethane (200 mL) is stirred at 20°C for 4 hours. Upon completion of the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 5/1) to yield this compound.

Quantitative Data:

| Product | Yield | Mass Spectral Data (ESI-MS) |

| This compound | 97% | m/z: 166.2 ([M + H]⁺) |

Applications in Heterocyclic Synthesis

The aldehyde functionality of this compound is a key handle for a variety of cyclization and condensation reactions, enabling the construction of diverse heterocyclic scaffolds. This section outlines several named reactions where this compound can serve as the aldehyde component, along with representative experimental protocols.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, which are precursors to pyridines and are themselves a class of biologically active molecules, notably as calcium channel blockers.[4][5][6]

Reaction Scheme:

Caption: Hantzsch synthesis using this compound.

Representative Experimental Protocol:

A mixture of this compound (1.65 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the dihydropyridine derivative. Further oxidation, if required, can be achieved using an oxidizing agent like nitric acid or manganese dioxide to yield the corresponding pyridine.[7]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, leading to the formation of a new carbon-carbon double bond.[8][9][10][11] This reaction is a cornerstone for the synthesis of a variety of substituted alkenes, which can be further cyclized into heterocyclic systems.

Reaction Scheme:

Caption: Knoevenagel condensation of this compound.

Representative Experimental Protocol (with Malononitrile): [10][11]

To a solution of this compound (1.65 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), a catalytic amount of piperidine (2-3 drops) is added. The mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to give the corresponding 2-((6-(methoxycarbonyl)pyridin-2-yl)methylene)malononitrile.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[12] These thiophene derivatives are important scaffolds in medicinal chemistry.

Reaction Scheme:

Caption: Gewald synthesis starting from this compound.

Representative Experimental Protocol:

A mixture of this compound (1.65 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL) is treated with morpholine (0.87 g, 10 mmol) at room temperature. The mixture is then heated to 50-60°C and stirred for 2-3 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the substituted 2-aminothiophene.

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[13][14][15][16][17] These products are of interest due to their wide range of pharmacological activities.

Reaction Scheme:

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 10165-86-3 [chemicalbook.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bhu.ac.in [bhu.ac.in]

- 9. THE KNOEVENAGEL CONDENSATION REACTION OF AROMATIC ALDEHYDES WITH MALONONITRILE BY GRINDING IN THE ABSENCE OF SOLVENTS AND CATALYSTS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 14. arts.units.it [arts.units.it]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. sennosbiotech.com [sennosbiotech.com]

An In-depth Technical Guide to Methyl 6-formylnicotinate Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 6-formylnicotinate and its related structures, such as Methyl 6-methylnicotinate, are versatile pyridine-based scaffolds that serve as crucial intermediates in the synthesis of a diverse range of biologically active molecules. Their unique chemical reactivity makes them valuable starting materials for the development of novel therapeutics targeting a variety of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of key derivatives and analogues of this compound, intended to aid researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives and Analogues

The chemical scaffold of this compound allows for a variety of synthetic modifications, leading to a wide array of derivatives. Common strategies involve reactions at the formyl or methyl group at the 6-position, as well as modifications to the pyridine ring itself.

General Synthetic Protocols:

A general route to synthesize the core intermediate, Methyl 6-methylnicotinate, involves the oxidation of 5-ethyl-2-methyl pyridine followed by esterification.

Protocol 1: Synthesis of Methyl 6-methylnicotinate [1]

-

Oxidation: Charge a reaction vessel with sulfuric acid and a suitable catalyst. Cool the mixture to 20°C.

-

Add 5-ethyl-2-methyl pyridine over a period of 30 minutes.

-

Heat the reaction mixture to 158-160°C.

-

Add 60% nitric acid over 12 hours.

-

Distill off the excess nitric acid and cool the mixture to 50°C.

-

Esterification: Add methanol and reflux for 6 hours at 60-70°C.

-

Distill off the methanol and cool to 25°C.

-

Adjust the pH to 7.0 and extract the product with a suitable organic solvent (e.g., MDC).

-

Distill off the solvent to obtain the crude product, which can be further purified by fractional distillation.

Derivatives can then be synthesized from this core structure. For example, 1,3,4-oxadiazole derivatives, which have shown a broad spectrum of biological activities, can be synthesized from Methyl 6-methylnicotinate via a hydrazide intermediate.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Methyl 6-methylnicotinate [2]

-

Hydrazide Formation: A mixture of Methyl 6-methylnicotinate (0.01 mol) and hydrazine hydrate (0.02 mol, 99%) in absolute ethanol (20 mL) is refluxed with stirring for 5 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid (6-methylnicotinic acid hydrazide) is collected by filtration.

-

Hydrazone Formation: In a round-bottom flask, 6-methylnicotinic acid hydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) are dissolved in absolute ethanol (30 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 8-10 hours and monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and dried.

-

Oxidative Cyclization: The synthesized hydrazone is refluxed in acetic anhydride to yield the 2,5-disubstituted-1,3,4-oxadiazole derivative.

Biological Activity and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, most notably as anti-tumor and anti-inflammatory agents.

Anti-Tumor Activity

Several studies have focused on the development of this compound derivatives as potent anti-cancer agents. One such study involved the synthesis of a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides. These compounds were evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Modification | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HGC-27 IC₅₀ (µM) |

| 9h | 4-chlorophenyl semicarbazide | >50 | 20.34 | 1.40 |

| 9u | 4-chlorophenyl thiosemicarbazide | 10.23 | 19.86 | 4.56 |

Table 1: In vitro anti-proliferative activity of selected Methyl 6-methylnicotinate derivatives.[3]

Compound 9h demonstrated particularly potent activity against the HGC-27 gastric cancer cell line with an IC₅₀ of 1.40 µM.[3] Further investigation revealed that compound 9h can upregulate the expression of Nur77, an orphan nuclear receptor, and trigger its nuclear export, indicating a potential mechanism of inducing apoptosis in cancer cells.[3]

Kinase Inhibition

Derivatives of this compound have also been explored as kinase inhibitors, a major class of targeted cancer therapies. These compounds are often designed to target specific kinases involved in cancer cell proliferation and survival, such as Bruton's Tyrosine Kinase (Btk).

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

A common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase is the in vitro kinase assay.

-

Reaction Setup: In a suitable assay plate (e.g., 384-well), add serially diluted concentrations of the test compound.

-

Kinase Reaction: Add the purified recombinant target kinase and its specific substrate to the wells. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Anti-Inflammatory Activity

The anti-inflammatory potential of nicotinic acid derivatives is another active area of research. The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling Pathways

Understanding the signaling pathways modulated by these derivatives is crucial for rational drug design and development.

Btk Signaling Pathway

Bruton's Tyrosine Kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.

Caption: Btk Signaling Pathway and Inhibition.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: NF-κB Signaling Pathway and Inhibition.

Conclusion

This compound and its analogues represent a promising class of compounds with significant potential in drug discovery. The versatility of their synthesis allows for the creation of a wide chemical space, leading to the identification of potent inhibitors of various biological targets. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area, ultimately contributing to the discovery of novel and effective therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of Methyl 6-formylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the olefination of Methyl 6-formylnicotinate via the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These protocols are designed to guide researchers in the synthesis of vinylnicotinate derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the synthesis of alkenes from carbonyl compounds.[1][2] The reaction of an aldehyde or ketone with a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction) allows for the predictable formation of a carbon-carbon double bond.[1][3] For the synthesis of derivatives of this compound, these reactions offer a reliable strategy for introducing a variety of vinyl substituents.

The stereochemical outcome of these reactions is a key consideration. In the Wittig reaction, unstabilized ylides (where the group attached to the carbanion is an alkyl group) generally lead to the formation of (Z)-alkenes.[4] Conversely, stabilized ylides, which contain electron-withdrawing groups such as esters or ketones, typically favor the formation of (E)-alkenes.[4] The Horner-Wadsworth-Emmons reaction, which employs stabilized phosphonate esters, is particularly known for its high (E)-stereoselectivity.[3][5] The HWE reaction also offers the advantage of utilizing water-soluble phosphate byproducts, which simplifies purification.[3]

Reaction Pathways

Two primary pathways for the olefination of this compound are presented: the classic Wittig reaction and the Horner-Wadsworth-Emmons modification.

Caption: General reaction schemes for the Wittig and HWE olefination of this compound.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical conditions for Wittig and HWE reactions based on protocols for analogous aromatic aldehydes. Note that specific yields and E/Z ratios for this compound may vary.

| Reaction Type | Phosphorus Reagent | Typical Base | Solvent | Temperature (°C) | Stereoselectivity | Expected Yield |

| Wittig (Stabilized Ylide) | (Carbethoxymethylene)triphenylphosphorane | None (for stable ylides) | Dichloromethane (DCM) | Room Temperature | Predominantly (E) | Moderate to High |

| Wittig (Unstabilized Ylide) | Methyltriphenylphosphonium bromide | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | 0 to Room Temp. | Predominantly (Z) | Moderate |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to Room Temp. | High (E) | High |

Experimental Protocols

Protocol 1: Wittig Reaction with a Stabilized Ylide

This protocol is adapted from procedures for the reaction of aromatic aldehydes with commercially available stabilized ylides.[6]

Workflow:

Caption: Experimental workflow for the Wittig reaction with a stabilized ylide.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

To the stirred solution, add (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Dissolve the crude residue in a minimal amount of DCM and add a larger volume of a diethyl ether/hexanes mixture to precipitate the triphenylphosphine oxide.[7]

-

Filter the precipitate and concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is based on general procedures for the HWE reaction to achieve high (E)-stereoselectivity.[3][5]

Workflow:

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Materials:

-

This compound

-

Triethyl phosphonoacetate (1.1 equivalents)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the phosphonate carbanion solution back to 0 °C and slowly add the aldehyde solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.[8]

-

Purify the residue by flash column chromatography on silica gel to afford the predominantly (E)-alkene.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Application Notes and Protocols for Knoevenagel Condensation of Methyl 6-formylnicotinate with Active Methylene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2] This reaction is instrumental in the synthesis of a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science.[2][3] Methyl 6-formylnicotinate, a pyridine derivative containing an aldehyde and an ester functional group, serves as a valuable building block for the synthesis of novel heterocyclic compounds. Its condensation with active methylene compounds opens avenues for the creation of derivatives with potential biological activities, making them of significant interest to the drug development sector.[4]

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, based on established general procedures for analogous aromatic and heterocyclic aldehydes.[2][5][6]

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the Knoevenagel condensation of this compound with selected active methylene compounds. The data is extrapolated from analogous reactions and provides a comparative overview.[2][6]

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Expected Product |

| This compound | Malononitrile | Piperidine | Ethanol | Room Temperature to Reflux | Methyl 6-(2,2-dicyanovinyl)nicotinate |

| This compound | Ethyl Cyanoacetate | Piperidine or Diisopropylethylammonium acetate | Ethanol or Hexane | Room Temperature to Reflux | Methyl 6-(2-cyano-2-ethoxycarbonylvinyl)nicotinate |

| This compound | Diethyl Malonate | Piperidine | Ethanol | Reflux | Methyl 6-(2,2-bis(ethoxycarbonyl)vinyl)nicotinate |

| This compound | Acetylacetone | Piperidine | Methanol | Room Temperature | Methyl 6-(3-acetyl-4-oxopent-2-en-2-yl)nicotinate |

| This compound | Nitromethane | Ammonium Acetate | Acetic Acid | Reflux | Methyl 6-(2-nitrovinyl)nicotinate |

Experimental Protocols

The following are detailed, generalized experimental protocols for the Knoevenagel condensation of this compound with various active methylene compounds. These can be adapted based on the specific substrate and desired scale.

Protocol 1: Synthesis of Methyl 6-(2,2-dicyanovinyl)nicotinate using Malononitrile

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 - 1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.1 eq) in an appropriate volume of ethanol.

-

Add a catalytic amount of piperidine to the solution with stirring.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2] If the reaction is slow, it can be gently heated to reflux.

-

Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid product by filtration using a Büchner funnel.[2]

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.[2]

-

Dry the purified product under vacuum.

-

If a precipitate does not form, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.[2]

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of Methyl 6-(2-cyano-2-ethoxycarbonylvinyl)nicotinate using Ethyl Cyanoacetate

Materials:

-

This compound (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

Diisopropylethylammonium acetate (DIPEA) or Piperidine (catalytic amount, ~0.1 eq)

-

Hexane or Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent such as hexane or ethanol.[2]

-

Add a catalytic amount of the weak base (e.g., diisopropylethylammonium acetate or piperidine).[2]

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the product by removing the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure compound.[2]

-

Characterize the purified product using standard analytical methods.

Visualizations

Knoevenagel Condensation: Reaction Mechanism

The following diagram illustrates the general mechanism of the piperidine-catalyzed Knoevenagel condensation.

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the Knoevenagel condensation.

Caption: Typical workflow for a Knoevenagel condensation.[2]

Applications in Drug Development

The products of the Knoevenagel condensation of this compound are of interest in drug discovery due to the prevalence of the pyridine scaffold in bioactive molecules. These α,β-unsaturated products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. The introduction of various substituents via the active methylene compound allows for the fine-tuning of physicochemical properties and biological activities. For instance, compounds bearing cyano groups are precursors to various nitrogen-containing heterocycles, while the ester functionalities can be hydrolyzed or derivatized to modulate solubility and pharmacokinetic profiles. The resulting compounds can be screened for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3][7][8][9]

Conclusion

The Knoevenagel condensation provides a straightforward and efficient method for the derivatization of this compound. The protocols outlined in this document, adapted from well-established procedures for similar aldehydes, offer a solid foundation for the synthesis of a library of novel pyridine derivatives. These compounds hold potential as valuable intermediates and bioactive molecules in the field of drug development. Further experimental investigation is warranted to optimize reaction conditions for specific substrates and to fully characterize the biological activities of the synthesized compounds.

References

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. benchchem.com [benchchem.com]

- 3. purechemistry.org [purechemistry.org]

- 4. benchchem.com [benchchem.com]